3-(2,2,2-Trifluoroethylthio)-benzeneboronic acid
CAS No.: 915402-00-5
Cat. No.: VC20159052
Molecular Formula: C8H8BF3O2S
Molecular Weight: 236.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915402-00-5 |
|---|---|
| Molecular Formula | C8H8BF3O2S |
| Molecular Weight | 236.02 g/mol |
| IUPAC Name | [3-(2,2,2-trifluoroethylsulfanyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H8BF3O2S/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 |
| Standard InChI Key | ORNQEDKTMCJEHC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC=C1)SCC(F)(F)F)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(2,2,2-trifluoroethylthio)-benzeneboronic acid is C8H8BF3O2S, with a molar mass of 236.02 g/mol . Its IUPAC name, [3-(2,2,2-trifluoroethylsulfanyl)phenyl]boronic acid, reflects the substitution pattern: a boronic acid (-B(OH)2) group at the para position relative to the trifluoroethylthio substituent on the benzene ring. The canonical SMILES representation, B(C1=CC(=CC=C1)SCC(F)(F)F)(O)O, underscores the connectivity of these functional groups.
X-ray crystallographic studies of related fluorinated boronic acids reveal that hydrogen bonding governs their solid-state arrangements. For example, (trifluoromethoxy)phenylboronic acids form hydrogen-bonded dimers, with intramolecular interactions influenced by substituent positioning . Although crystallographic data for 3-(2,2,2-trifluoroethylthio)-benzeneboronic acid remains unpublished, its structural analogies suggest similar dimerization tendencies mediated by B-OH···O hydrogen bonds.
Acidity and Electronic Effects
The trifluoroethylthio group exerts a strong electron-withdrawing effect via inductive withdrawal, enhancing the boronic acid’s Lewis acidity compared to non-fluorinated analogs. Spectrophotometric and potentiometric titrations of (trifluoromethoxy)phenylboronic acids demonstrate that ortho-substituted isomers exhibit reduced acidity due to intramolecular hydrogen bonding with adjacent substituents . By analogy, the sulfur atom in 3-(2,2,2-trifluoroethylthio)-benzeneboronic acid may participate in weak intramolecular interactions, moderating its acidity relative to meta- or para-substituted derivatives.
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis of 3-(2,2,2-trifluoroethylthio)-benzeneboronic acid is documented, its preparation likely follows established methodologies for arylboronic acids:
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Grignard Reaction: Treatment of 3-bromo-benzeneboronic acid with 2,2,2-trifluoroethylthiol in the presence of a copper catalyst, as described for analogous trifluoroethylthiolation reactions .
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Cross-Coupling: Copper-catalyzed radical trifluoroethylthiolation of arylboronic acids using reagents like PhSO2CH2CF3 .
Alternative routes may involve transmetalation from organostannanes or directed ortho-metalation strategies, common in boronic acid synthesis .
Spectroscopic Characterization
NMR Spectroscopy:
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¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), a triplet for the -SCH2CF3 group (δ ~3.2 ppm, J = 10 Hz), and boronic acid protons (δ ~5–8 ppm, broad).
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¹¹B NMR: A peak near δ 30 ppm, typical for arylboronic acids .
Mass Spectrometry: The molecular ion peak at m/z 236.02 (M+) confirms the molecular weight, with fragmentation patterns reflecting loss of -B(OH)2 and -SCF2CH3 groups.
Reactivity and Applications
Suzuki-Miyaura Coupling
Like phenylboronic acid , this compound participates in cross-coupling reactions. For example, palladium-catalyzed coupling with aryl halides yields biaryl derivatives, useful in pharmaceutical intermediates. The electron-withdrawing -SCF2CH3 group may accelerate transmetalation steps by enhancing boron’s electrophilicity.
Biological Activity
Although direct antimicrobial studies are lacking, docking simulations of related fluorinated boronic acids suggest interactions with bacterial enzymes like LeuRS (leucyl-tRNA synthetase) . The trifluoroethylthio moiety could enhance membrane permeability, potentiating activity against Gram-positive organisms (e.g., Bacillus cereus) .
Comparative Analysis with Analogous Boronic Acids
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